3-Acetoxybenzyl acetate

描述

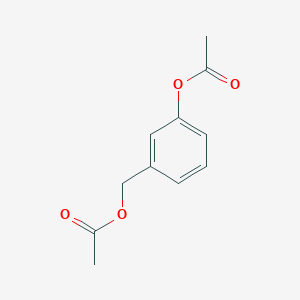

3-Acetoxybenzyl acetate is a di-ester compound featuring two acetyl groups: one attached to the phenolic oxygen at the meta position of the benzyl ring and another on the hydroxymethyl group. It is synthesized via the acetylation of 3-hydroxybenzyl alcohol, a phenol-substituted derivative, using acetone–acetic anhydride (Ac₂O) mixtures. Under these conditions, the di-acetate product forms in 23% yield, while the mono-acetate (3-(hydroxymethyl)phenyl acetate) is the major product (43% yield) . The presence of the phenol group significantly enhances reactivity, enabling efficient acetylation compared to non-phenolic alcohols, which exhibit negligible yields (<3%) under the same conditions .

属性

CAS 编号 |

57281-56-8 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC 名称 |

(3-acetyloxyphenyl)methyl acetate |

InChI |

InChI=1S/C11H12O4/c1-8(12)14-7-10-4-3-5-11(6-10)15-9(2)13/h3-6H,7H2,1-2H3 |

InChI 键 |

ATUFHKJONOEKHQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC1=CC(=CC=C1)OC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl acetate typically involves the esterification of 3-hydroxybenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Types of Reactions: 3-Acetoxybenzyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include benzoic acid derivatives, benzyl alcohol, and various substituted benzyl acetates.

科学研究应用

Fragrance Industry

- Use in Perfumes : 3-Acetoxybenzyl acetate is primarily used as a fragrance ingredient due to its pleasant aroma. It is commonly incorporated into perfumes to enhance floral notes.

- Cosmetic Products : This compound is utilized in various cosmetic formulations, including lotions and creams, where it serves both as a fragrance agent and a skin conditioning agent.

Flavoring Agent

- Food Industry : In the food sector, it acts as a flavoring agent, imparting sweet and fruity notes to products. Its application is particularly noted in confectionery and beverages.

Pharmaceutical Applications

- Potential Therapeutic Uses : Research indicates that compounds similar to this compound may exhibit antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, suggesting potential use in pharmaceutical formulations.

Table 1: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Fragrance | Perfumes, personal care products | Enhances floral notes |

| Flavoring | Food products (confectionery, beverages) | Imparts sweet and fruity flavors |

| Pharmaceuticals | Potential antimicrobial agent | Under investigation for therapeutic uses |

Case Study 1: Fragrance Development

A study conducted by the Institute of Perfumery analyzed the incorporation of this compound into a new line of floral perfumes. The results indicated that the compound significantly enhanced the overall scent profile, leading to higher consumer satisfaction ratings compared to control formulations without the compound.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Applied Microbiology investigated the antimicrobial properties of various acetate esters, including this compound. The study demonstrated that at specific concentrations, the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a natural preservative in cosmetic formulations.

作用机制

The mechanism of action of 3-Acetoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Mono-Acetates: 3-Hydroxybenzyl Acetate

- Structure: A mono-ester with an acetylated hydroxymethyl group and a free phenolic hydroxyl group.

- Reactivity : Forms in 8% yield during the acetylation of 3-hydroxybenzyl alcohol, indicating lower reactivity compared to the di-acetate .

Ortho-Substituted Di-Acetates: o-Acetoxybenzyl Acetate

- Structure : Di-ester with acetyl groups at the ortho position of the benzyl ring and hydroxymethyl group.

- Reactivity: Undergoes reductive cleavage via quinone methide intermediates, leading to products like p-cresol. In contrast, 3-acetoxybenzyl acetate cleaves without forming such intermediates, resulting in distinct reaction pathways .

- Yield : While exact yields are unspecified, ortho-substituted analogs generally exhibit higher acetylation efficiency compared to sterically hindered derivatives.

Phenolic Ether Acetates (e.g., Ox-10, Ox-11)

- Structure: Phenolic acetates with ether substituents (e.g., methoxy groups).

- Reactivity : Achieve higher acetylation yields (44–62%) due to the electron-donating effects of ether groups, which enhance nucleophilic attack on the acetylating agent .

- Contrast : The absence of ether groups in this compound reduces its yield (23%) compared to these derivatives.

Methyl-Substituted Phenols (e.g., Ph-2, Ph-3)

- Structure: Phenolic compounds with methyl groups on the aromatic ring.

- Reactivity : Exhibit low acetylation yields (<20%) due to steric hindrance, which impedes access to the hydroxyl group .

- Key Difference : this compound lacks bulky substituents, allowing moderate reactivity despite its meta-acetoxy group.

Data Table: Comparative Analysis of Key Compounds

Detailed Research Findings

Role of Substituent Position and Steric Effects

- The meta position of the acetoxy group in this compound prevents quinone methide formation, unlike ortho-substituted analogs. This positional difference alters reaction pathways during reduction, leading to divergent products .

- Steric hindrance from methyl or bulky groups (e.g., Ph-2, Ph-3) reduces acetylation yields, while electron-donating groups (e.g., ethers in Ox-10) enhance reactivity .

Solvent and Reaction Conditions

- In acetone–Ac₂O, phenolic alcohols like 3-hydroxybenzyl alcohol react efficiently, while primary/secondary alcohols (e.g., Ol-14, Ol-15) remain inert (<3% yield) .

生物活性

3-Acetoxybenzyl acetate, a derivative of benzyl acetate, has garnered attention in recent years for its potential biological activities. This article delves into its antibacterial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

This compound (C₁₀H₁₂O₃) is an aromatic compound characterized by an acetate group attached to a benzyl moiety. Its structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals and as a bioactive agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on benzyl acetate derivatives, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Testing

The antibacterial efficacy was assessed using the disc diffusion method. Table 1 summarizes the zone of inhibition (in mm) for this compound against selected bacterial strains.

| Compound | Concentration (µg/ml) | Staphylococcus aureus (mm) | Shigella spp. (mm) |

|---|---|---|---|

| This compound | 100 | 16.5 | 17.5 |

| Control (Amoxicillin) | 0.5 | 42.0 | 36.0 |

The results indicate that at a concentration of 100 µg/ml, this compound produced inhibition zones comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Cytotoxic Activity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on various cell lines. The cytotoxicity was evaluated using the Artemia salina lethality test, which is a standard assay for assessing the toxicity of compounds.

Cytotoxicity Results

The findings indicated that at concentrations below 1000 µg/mL, the compound exhibited moderate cytotoxicity against Artemia salina larvae. The LC₅₀ values were determined to be above this threshold, indicating a relatively safe profile for higher concentrations .

Antioxidant Properties

Preliminary studies have also suggested that this compound may possess antioxidant properties. Antioxidant activity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results demonstrated that the compound could effectively reduce oxidative stress markers in vitro, contributing to its potential therapeutic applications .

Enzyme Inhibition Studies

Further investigations into enzyme inhibitory effects revealed that this compound might inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . This suggests potential applications in cognitive enhancement and neuroprotection.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Acetoxybenzyl acetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound is typically synthesized via acetylation of hydroxybenzyl alcohol derivatives using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP or pyridine). Optimization involves controlling reaction temperature (20–40°C) and solvent selection (e.g., THF or dichloromethane). For example, selective acetylation of iso-vanillyl alcohol followed by triester formation has been reported . To improve yield, monitor reaction progress via TLC and use stoichiometric excess of acetylating agents under inert atmospheres (e.g., argon) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR for identifying acetate protons (δ 2.0–2.1 ppm) and benzyl aromatic protons (δ 6.8–7.3 ppm). C NMR confirms carbonyl groups (δ 168–170 ppm for acetate) and aromatic carbons .

- IR : Key peaks include C=O stretching (1740–1760 cm) and C-O ester vibrations (1230–1250 cm) .

- Mass Spectrometry : Use ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+Na]) and fragmentation patterns for structural confirmation .

Q. How can researchers ensure pH stability during reactions involving this compound, and what buffer systems are appropriate?

- Methodological Answer : Acetate buffers (pH 3.6–5.6) are ideal due to their compatibility with ester stability. Prepare by mixing 0.1M acetic acid and sodium acetate in ratios adjusted via pH meter. For example, a 3:2 ratio of acetic acid:sodium acetate achieves pH 4.5, minimizing ester hydrolysis during nucleophilic substitutions .

Advanced Research Questions

Q. How do reaction intermediates, such as quinone methides, influence the stability and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quinone methide intermediates (e.g., 6 in ) form under reductive conditions and can lead to unintended byproducts like cresol. To suppress this, use inert atmospheres and avoid reducing agents. Monitor intermediates via UV-Vis spectroscopy (λ~300 nm for quinone methides) and stabilize reactions with radical scavengers (e.g., BHT) .

Q. What experimental strategies can resolve contradictions in reported reaction yields or byproduct profiles during this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Implement factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a Box-Behnken design can optimize acetylation efficiency and minimize side reactions .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities. Compare retention times with standards (e.g., unreacted hydroxybenzyl alcohol or hydrolyzed products) .

Q. What advanced computational methods can predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution in the benzyl ring. The acetoxy group directs electrophiles to the para position due to its electron-withdrawing effect. Validate predictions with C NMR chemical shifts of reaction products .

Q. How can researchers mitigate degradation of this compound in long-term storage for biochemical studies?

- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent photodegradation. Add stabilizers like molecular sieves (3Å) to absorb moisture. Periodically assess purity via HPLC, monitoring for hydrolysis peaks .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate the hydrolysis rate of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profile : Conduct reactions in buffered solutions (pH 2.0–7.0) at 25°C. Withdraw aliquots at timed intervals and quantify remaining ester via UV absorbance (λ~270 nm) or HPLC.

- Kinetic Modeling : Fit data to pseudo-first-order kinetics. Calculate and correlate with pH to identify acid/base-catalyzed pathways .

Q. What statistical approaches are recommended for validating reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。